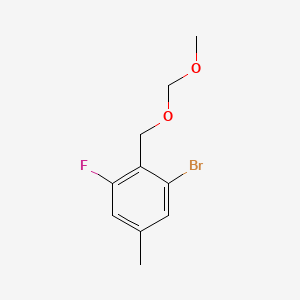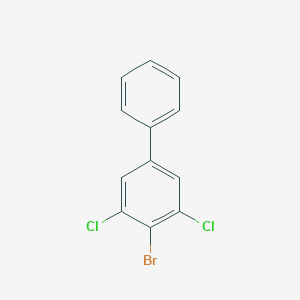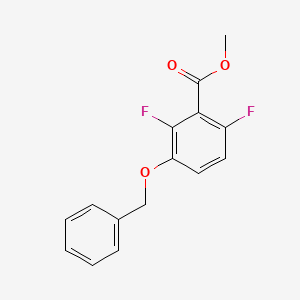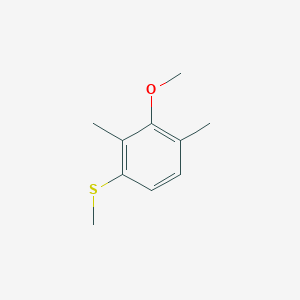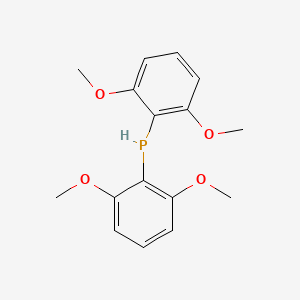
Bis(2,6-dimethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethoxyphenyl)phosphane typically involves the reaction of 2,6-dimethoxyphenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C8H9OLi+PCl3→(C8H9O)2PCl+2LiCl
The intermediate product, bis(2,6-dimethoxyphenyl)phosphine chloride, is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Chemistry: Bis(2,6-dimethoxyphenyl)phosphane is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis, including cross-coupling reactions and polymerization processes.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which bis(2,6-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can enhance the catalytic activity of the metal, facilitating various chemical transformations.
Comparison with Similar Compounds
Tris(2,6-dimethoxyphenyl)phosphine: Another organophosphorus compound with three 2,6-dimethoxyphenyl groups.
Bis(2,6-dimethoxyphenyl)phenylphosphine: Contains one phenyl group in addition to two 2,6-dimethoxyphenyl groups.
(2,6-Dimethoxyphenyl)diphenylphosphine: Contains two phenyl groups and one 2,6-dimethoxyphenyl group.
Uniqueness: Bis(2,6-dimethoxyphenyl)phosphane is unique due to its specific electronic and steric properties, which make it an effective ligand in catalysis. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds, providing unique advantages in various chemical processes.
Properties
CAS No. |
126590-37-2 |
|---|---|
Molecular Formula |
C16H19O4P |
Molecular Weight |
306.29 g/mol |
IUPAC Name |
bis(2,6-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C16H19O4P/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10,21H,1-4H3 |
InChI Key |
CCUNYSDKTSOMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)PC2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


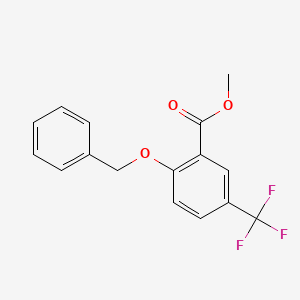
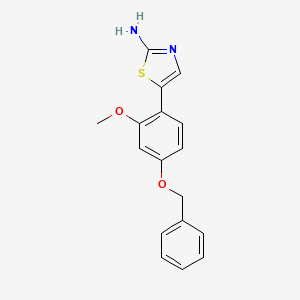
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
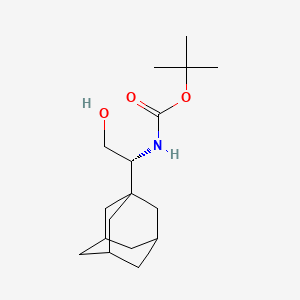
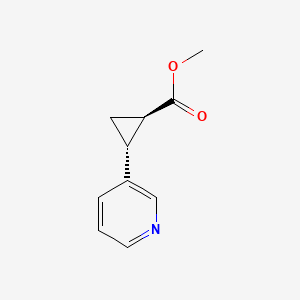
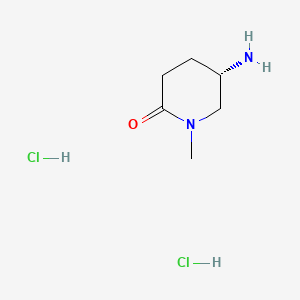
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
